Dimethyl(trifluoromethyl)phosphine oxide

Description

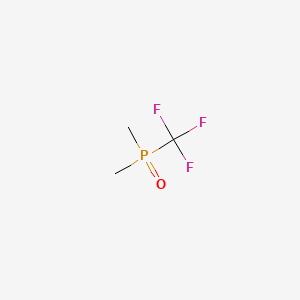

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6F3OP |

|---|---|

Molecular Weight |

146.05 g/mol |

IUPAC Name |

dimethylphosphoryl(trifluoro)methane |

InChI |

InChI=1S/C3H6F3OP/c1-8(2,7)3(4,5)6/h1-2H3 |

InChI Key |

SWIBLOZILXBMKX-UHFFFAOYSA-N |

SMILES |

CP(=O)(C)C(F)(F)F |

Canonical SMILES |

CP(=O)(C)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl Trifluoromethyl Phosphine Oxide and Analogues

Direct Synthetic Routes to Dimethyl(trifluoromethyl)phosphine Oxide and Related Trifluoromethylphosphines

The direct introduction of a trifluoromethyl group onto a dimethylphosphine (B1204785) moiety presents a formidable challenge. However, several synthetic strategies, including photoreactions and nucleophilic substitutions, have been explored for the synthesis of related trifluoromethylphosphines, which can be subsequently oxidized to the desired phosphine (B1218219) oxides.

Photoreactions Involving Trifluoroethylene (B1203016) and Phosphines

Photochemical addition reactions represent a viable method for the formation of carbon-phosphorus bonds. The UV-induced reaction of phosphines with fluoroalkenes proceeds via a radical mechanism. While the direct photochemical reaction of dimethylphosphine with trifluoroethylene to yield this compound has not been extensively detailed, studies on analogous reactions provide significant insight into the expected reactivity.

The photochemical reaction of phosphine (PH₃) with trifluoroethylene has been shown to produce a mixture of 1,2,2-trifluoroethylphosphine and 1,1,2-trifluoroethylphosphine, with the former being the major product (85:15 ratio). rsc.org This suggests that the radical addition of the P-H bond across the double bond of trifluoroethylene is a feasible process.

Furthermore, research on the photoreaction of dimethylphosphine with other fluoroalkenes, such as vinyl fluoride (B91410) and 1,1-difluoroethylene, demonstrates that two-way addition can occur, leading to a mixture of isomers. rsc.org In the case of trifluoroethylene, the addition of the dimethylphosphinyl radical (•P(CH₃)₂) would likely lead to an intermediate radical that, upon hydrogen abstraction, forms dimethyl(1,2,2-trifluoroethyl)phosphine and dimethyl(1,1,2-trifluoroethyl)phosphine. Subsequent oxidation of these phosphines would yield the corresponding phosphine oxides. The regioselectivity of the initial radical addition is governed by the stability of the resulting carbon-centered radical intermediate.

Nucleophilic Substitution Reactions with Trifluoromethylated Precursors

Nucleophilic substitution provides a more direct approach to the formation of a P-CF₃ bond. This can involve the reaction of a dimethylphosphine nucleophile with an electrophilic trifluoromethyl source or the reaction of a trifluoromethyl nucleophile with an electrophilic dimethylphosphine species.

One potential route involves the reaction of a dimethylphosphide, such as lithium dimethylphosphide (LiP(CH₃)₂), with a trifluoromethylating agent like trifluoromethyl iodide (CF₃I) or trifluoromethyl bromide (CF₃Br). However, the direct synthesis of the target compound via this method is not well-documented.

A more common approach for the synthesis of trifluoromethylphosphines involves the reaction of phosphine chlorides with trifluoromethylating agents. For instance, various trifluoromethylphosphines have been synthesized via the direct radical trifluoromethylation of phosphine chlorides with CF₃Br in the presence of zinc powder. enamine.net Applying this to chlorodimethylphosphine (B1581527) would be expected to yield dimethyl(trifluoromethyl)phosphine, which can then be oxidized to this compound.

Alternatively, the reaction of secondary phosphine oxides, such as dimethylphosphine oxide, with electrophilic trifluoromethylating reagents can be considered. beilstein-journals.orgconicet.gov.arwikipedia.org Reagents such as Togni's reagents (hypervalent iodine-CF₃ compounds) or Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are known to react with various nucleophiles, including phosphines, to deliver a trifluoromethyl group. beilstein-journals.orgwikipedia.org The reaction of dimethylphosphine oxide with such an electrophilic CF₃ source could potentially lead to the direct formation of this compound.

Synthesis of β-Trifluoromethyl-Substituted Phosphine Oxides

An alternative strategy for incorporating a trifluoromethyl group into a phosphine oxide framework involves the addition of a P-H bond across a trifluoromethyl-containing alkene. This approach leads to the formation of β-trifluoromethyl-substituted phosphine oxides.

Hydrophosphinylation of α-(Trifluoromethyl)styrenes

The hydrophosphinylation of α-(trifluoromethyl)styrenes with secondary phosphine oxides, such as dimethylphosphine oxide, is an effective method for synthesizing β-trifluoromethyl-substituted phosphine oxides. researchgate.net This reaction typically proceeds via a base-catalyzed Michael-type addition. The reaction of various α-(trifluoromethyl)styrenes with H-phosphine oxides has been shown to yield the corresponding β-trifluoromethyl-substituted phosphine oxides in moderate to good yields. researchgate.net

The reaction conditions often involve a base, such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene), and can be performed at room temperature. researchgate.net The choice of base can influence the outcome of the reaction, with stronger bases sometimes leading to side reactions.

Solvent-Free Base-Controlled Addition Reactions

A significant advancement in the hydrophosphinylation of α-(trifluoromethyl)styrenes is the development of solvent-free, base-controlled addition reactions. researchgate.net This approach offers a practical and efficient synthesis of β-trifluoromethyl-substituted phosphine oxides. The reaction proceeds smoothly within a few hours at room temperature and avoids the use of potentially harmful organic solvents, aligning with the principles of green chemistry. researchgate.net

This method has been successfully applied to a wide variety of structurally diverse α-(trifluoromethyl)styrenes and H-phosphine oxides, demonstrating its broad substrate scope and functional group compatibility. researchgate.net The absence of a solvent also simplifies the work-up procedure, making this an attractive method for the synthesis of these compounds.

Below is a table summarizing the results of the solvent-free hydrophosphinylation of various α-(trifluoromethyl)styrenes with different H-phosphine oxides. researchgate.net

| α-(Trifluoromethyl)styrene | H-Phosphine Oxide | Product | Yield (%) |

|---|---|---|---|

| α-(Trifluoromethyl)styrene | Diphenylphosphine (B32561) oxide | (2-Phenyl-3,3,3-trifluoropropyl)diphenylphosphine oxide | 85 |

| 4-Methyl-α-(trifluoromethyl)styrene | Diphenylphosphine oxide | (2-(p-Tolyl)-3,3,3-trifluoropropyl)diphenylphosphine oxide | 82 |

| 4-Methoxy-α-(trifluoromethyl)styrene | Diphenylphosphine oxide | (2-(4-Methoxyphenyl)-3,3,3-trifluoropropyl)diphenylphosphine oxide | 78 |

| 4-Chloro-α-(trifluoromethyl)styrene | Diphenylphosphine oxide | (2-(4-Chlorophenyl)-3,3,3-trifluoropropyl)diphenylphosphine oxide | 88 |

| α-(Trifluoromethyl)styrene | Dibutylphosphine oxide | Dibutyl(2-phenyl-3,3,3-trifluoropropyl)phosphine oxide | 75 |

Synthetic Strategies Utilizing Dimethylphosphine Oxide Precursors

Dimethylphosphine oxide is a key and versatile precursor in the synthesis of various organophosphorus compounds, including those containing trifluoromethyl groups. enamine.netchemicalbook.com Its P-H bond allows for a range of transformations, including addition reactions and nucleophilic substitutions.

The synthesis of dimethylphosphine oxide itself can be achieved through several routes, a common one being the reaction of diethyl phosphite (B83602) with a Grignard reagent like methylmagnesium bromide. chemicalbook.com

Once obtained, dimethylphosphine oxide can be utilized in the aforementioned hydrophosphinylation reactions with α-(trifluoromethyl)styrenes to produce β-trifluoromethyl-substituted phosphine oxides. researchgate.net Furthermore, deprotonation of dimethylphosphine oxide with a suitable base generates a nucleophilic phosphide (B1233454) that could potentially react with an electrophilic trifluoromethyl source.

Additionally, dimethylphosphine oxide can be a starting material for the synthesis of chlorodimethylphosphine, a precursor that can undergo trifluoromethylation as described in section 2.1.2. The versatility of dimethylphosphine oxide as a building block underscores its importance in the development of synthetic routes to trifluoromethylated phosphine oxides. enamine.net

Phospha-Mannich Condensation with Imines

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a powerful three-component condensation for the synthesis of α-aminophosphonates and related compounds. This methodology involves the reaction of a P-H compound, an amine, and a carbonyl compound. In the context of this compound analogues, a secondary phosphine oxide, such as diphenylphosphine oxide, can be reacted with an imine to yield the corresponding α-amino phosphine oxide.

The reaction typically proceeds through the nucleophilic addition of the secondary phosphine oxide to the imine, which can be pre-formed or generated in situ from the corresponding amine and aldehyde or ketone. The general mechanism is believed to involve either the initial formation of an imine followed by nucleophilic attack of the phosphine oxide, or the formation of an α-hydroxyphosphonate intermediate. For the reaction of secondary phosphine oxides with imines, the "imine" mechanism is generally favored. nih.gov

An example of this reaction is the magnesium BINOL phosphate-catalyzed addition of diphenylphosphine oxide to N-substituted imines, which provides a direct route to enantioenriched α-amino phosphine oxides. nih.gov This method has been shown to be effective for a variety of aliphatic and aromatic aldimines. nih.gov

| Phosphine Oxide | Imine | Catalyst/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Diphenylphosphine oxide | N-substituted imines | Chiral magnesium BINOL phosphate | Enantioenriched α-amino phosphine oxides | High yields and enantioselectivities were achieved for a range of imines. | nih.gov |

| Secondary phosphine oxides | Cyclic imines | Not specified | Saturated heterocyclic dimethyl phosphine oxides | Demonstrates the utility of the phospha-Mannich reaction for synthesizing heterocyclic phosphine oxides. | researchgate.netresearchgate.net |

Palladium-Catalyzed C-P Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-phosphorus bonds. These reactions provide a versatile route to aryl and vinyl phosphine oxides from the corresponding secondary phosphine oxides and organic halides or triflates.

An efficient method for C–P bond formation involves the palladium-catalyzed cross-coupling of (het)aryl halides with secondary phosphine oxides (SPOs). organic-chemistry.org Optimized conditions often utilize a palladium acetate (B1210297) catalyst with a phosphine ligand such as dppf or dippf. organic-chemistry.org This methodology has been successfully applied to a wide range of substrates, including both electron-rich and electron-poor (het)aryl halides. organic-chemistry.org However, it has been noted that fluorine-containing SPOs can exhibit instability under certain reaction conditions. organic-chemistry.org

A notable advancement in this area is the palladium-catalyzed regio- and enantioselective trifluoromethylated allylic alkylation of diphenylphosphine oxides. rsc.org This reaction affords chiral allylphosphine (B14262219) oxides bearing a CF3 group with high regioselectivity and excellent enantiocontrol. rsc.org

| Phosphine Oxide | Coupling Partner | Catalyst System | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Secondary phosphine oxides | (Het)aryl halides | Pd(OAc)2/dppf or Pd(OAc)2/dippf | Tertiary phosphine oxides | Broad applicability for various halides; fluorine-containing SPOs may be unstable. | organic-chemistry.org |

| Diphenylphosphine oxide | Trifluoromethylated allylic electrophiles | Palladium catalyst with chiral bis(phosphine) ligand | Chiral allylphosphine oxides with CF3 groups | High regioselectivity and enantioselectivity. | rsc.org |

Base-Promoted Nucleophilic Additions and Substitutions

Base-promoted nucleophilic additions of secondary phosphine oxides to activated alkenes and alkynes represent another important strategy for the synthesis of functionalized phosphine oxides. These reactions, often proceeding via a Michael-type addition, allow for the formation of a C-P bond at the β-position of the electron-deficient multiple bond.

The use of a strong base, such as potassium tert-butoxide (t-BuOK) in DMSO, facilitates the smooth addition of secondary phosphine oxides like diphenylphosphine oxide to a variety of functionalized alkenes. researchgate.net This method is valuable for preparing precursors to P,P- and P,N-ligands. researchgate.net The mechanism of these additions can involve either radical or ionic intermediates, depending on the reaction conditions. researchgate.net

| Phosphine Oxide | Substrate | Base/Solvent | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Diphenylphosphine oxide | Functionalized alkenes | t-BuOK/DMSO | Polyfunctional phosphines | Efficient method for preparing precursors to bidentate ligands. | researchgate.net |

Formation of Functionalized Cyclic Systems (e.g., Cyclopropanes, Cyclobutanes)

The synthesis of small, strained cyclic systems containing a phosphine oxide moiety is of interest for the development of novel molecular scaffolds in medicinal chemistry. A straightforward approach to functionalized dimethylphosphinoyl-containing cyclopropanes and cyclobutanes has been developed based on the cyclocondensation of dimethylphosphinoyl acetonitrile (B52724) with 1,2- and 1,3-dibromoalkanes. nuph.edu.ua This methodology provides access to nitriles, amines, and carboxylic acids incorporating these small rings and a dimethylphosphine oxide group. nuph.edu.ua

| Starting Material | Reagent | Cyclic System Formed | Functional Groups Introduced | Key Findings | Reference |

|---|---|---|---|---|---|

| Dimethylphosphinoyl acetonitrile | 1,2-dibromoalkanes | Cyclopropane | Nitrile, amine, carboxylic acid | Provides access to novel cyclopropane-containing building blocks. | nuph.edu.ua |

| Dimethylphosphinoyl acetonitrile | 1,3-dibromoalkanes | Cyclobutane (B1203170) | Nitrile, amine, carboxylic acid | Extends the methodology to the synthesis of cyclobutane derivatives. | nuph.edu.ua |

Asymmetric Synthesis of α-Amino-α-Polyfluoroalkyl Phosphine Oxides

The development of asymmetric methods for the synthesis of α-amino-α-polyfluoroalkyl phosphine oxides is highly significant, as the stereochemistry of these compounds can profoundly influence their biological activity. A key breakthrough in this area is the enantioselective hydrophosphonylation of ketimines with phosphine oxides. nih.gov

This reaction, when catalyzed by a chiral bis(imidazoline)-phosphoric acid, allows for the highly enantioselective addition of phosphine oxides to unprotected ketimines. researcher.liferesearchgate.net This approach yields chiral α-quaternary aminophosphorous compounds with a primary amino group in excellent yields and enantioselectivities. researcher.liferesearchgate.net The use of imino trifluoropyruvate as the electrophile in this transformation has been shown to produce α-phosphonyl-α-trifluoromethyl amino acids with high yield and stereoselectivity. nih.gov

| Phosphine Oxide | Ketimine | Catalyst | Product | Yield/Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Phosphine oxides | Unprotected ketimines | Bis(imidazoline)-phosphoric acid | Chiral α-quaternary aminophosphorous compounds | Excellent yields and enantioselectivities. | researcher.liferesearchgate.net |

| Phosphine oxides | Imino trifluoropyruvate | Chiral phosphoric acid | α-Phosphonyl-α-trifluoromethyl amino acids | High yield and stereoselectivity. | nih.gov |

Design and Synthesis of Chiral this compound Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis. The incorporation of a trifluoromethyl group into the ligand structure can significantly modulate its electronic and steric properties, leading to improved catalytic activity and enantioselectivity.

Phosphinooxazoline (PHOX) Ligand Architectures Incorporating Trifluoromethyl Groups

Phosphinooxazolines (PHOX) are a versatile class of P,N-chelating ligands that have found widespread application in a variety of asymmetric catalytic transformations. wikipedia.orgsigmaaldrich.com The modular nature of their synthesis allows for the systematic tuning of their steric and electronic properties. wikipedia.org

The synthesis of PHOX ligands can be achieved through several routes, including the reaction of a phenyloxazoline with a source of diphenylphosphine. wikipedia.org A popular method for the C-P bond formation is the copper iodide-catalyzed Ullmann-type coupling of an aryl bromide with a phosphine. wikipedia.org This approach allows for the introduction of trifluoromethyl groups onto the aryl backbone of the ligand, thereby influencing its catalytic performance. The incorporation of trifluoromethyl groups can lead to enhanced reactivity and enantioselectivity in reactions such as palladium-catalyzed allylic alkylations and Heck reactions. sigmaaldrich.com

| Synthetic Method | Key Reagents | Advantage | Application of Trifluoromethylated PHOX Ligands | Reference |

|---|---|---|---|---|

| Ullmann-type coupling | Aryl bromide, phosphine, CuI | Modular and allows for electronic tuning. | Asymmetric allylic alkylation, Heck reaction. | wikipedia.org |

Strategies for P-Chiral Phosphine Oxide Synthesis from Secondary Phosphine Oxides

The synthesis of P-stereogenic phosphine oxides is a significant challenge in asymmetric synthesis. One prominent and effective strategy involves the kinetic resolution of racemic secondary phosphine oxides (SPOs). nih.gov This approach allows for the separation of enantiomers, providing access to enantioenriched SPOs and tertiary phosphine oxides (TPOs). nih.govresearchgate.net

A notable method is the Le-Phos-catalyzed asymmetric allylation of SPOs with Morita–Baylis–Hillman carbonates. This kinetic resolution provides access to both enantioenriched SPOs and P-chiral TPOs with a broad substrate scope. nih.gov The reaction tolerates various substituents on the aryl groups of the SPOs, including those with electron-donating and electron-withdrawing properties. nih.gov For instance, the kinetic resolution of various diarylphosphine oxides has been demonstrated to yield products with high enantiomeric excess (ee). nih.gov

Another approach involves the rhodium(I)-catalyzed enantioselective synthesis of P-chiral triarylphosphine oxides through the asymmetric C-P coupling of an SPO with diazonaphthoquinone. researchgate.net This method also proceeds via a kinetic resolution pathway and provides the target compounds in excellent enantioselectivity. researchgate.net While direct examples involving this compound are not prevalent in the literature, the tolerance of these methods to various functional groups suggests their potential applicability. However, research on the enantioseparation of (2-trifluoromethylphenyl)-phenylphosphine oxide has indicated that some trifluoromethylated derivatives can be challenging to resolve, with one study reporting a complete lack of diastereomeric complex formation necessary for separation. nih.gov

Table 1: Examples of Le-Phos-Catalyzed Asymmetric Kinetic Resolution of Secondary Phosphine Oxides nih.gov

| Secondary Phosphine Oxide (SPO) | Recovered SPO Yield (%) | Recovered SPO ee (%) | Tertiary Phosphine Oxide (TPO) Yield (%) | TPO ee (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|

| Mesityl(phenyl)phosphine oxide | 41 | 96 | 45 | 93 | 110 |

| (o-Tolyl)(phenyl)phosphine oxide | 42 | 98 | 48 | 94 | 197 |

| (p-Cl-phenyl)(phenyl)phosphine oxide | 43 | 84 | 40 | 90 | 51 |

| (p-F-phenyl)(phenyl)phosphine oxide | 35 | 90 | 38 | 89 | 76 |

Phosphine–Borane (B79455) Derivatives as Synthetic Intermediates

Phosphine-boranes are stable, air-insensitive compounds that serve as valuable intermediates in the synthesis of phosphines and their derivatives, including phosphine oxides. The borane moiety acts as a protecting group for the lone pair of electrons on the trivalent phosphorus atom, preventing unwanted oxidation. nih.govnih.gov This protection strategy is particularly useful when manipulating phosphines, which are often air-sensitive. nih.gov

The synthesis of phosphine-boranes can be achieved from phosphine oxides. One-pot transformations of cyclic phosphine oxides to their corresponding phosphine-boranes have been developed using reagents like dimethyl sulfide-borane. rsc.org This conversion proceeds through a phosphine intermediate. rsc.org The stability of the P-B bond in phosphine-borane adducts allows them to be used in various synthetic transformations where the free phosphine would be too reactive. nih.gov

Chiral phosphine-boranes are key intermediates in the synthesis of P-stereogenic phosphines. nih.gov For example, diastereomers of menthylphosphinite boranes can be separated and then undergo nucleophilic substitution with inversion of configuration at the phosphorus center to yield enantiomerically enriched phosphine-boranes. nih.gov These intermediates can then be deprotected to afford the desired chiral phosphines, which can subsequently be oxidized to the corresponding P-chiral phosphine oxides. The development of phosphine-borane derivatives containing trifluoromethylphenyl groups for biological applications highlights the relevance of this chemistry to fluorinated compounds. nih.gov

Metal-Free P-Arylation Strategies for Tertiary Phosphine Oxides (Applicability to Trifluoromethylated Analogues)

The formation of carbon-phosphorus bonds is a cornerstone of organophosphorus chemistry. While traditionally dominated by metal-catalyzed cross-coupling reactions, metal-free P-arylation strategies have emerged as a valuable alternative. These methods avoid the use of transition metals, which can be costly and leave trace metal impurities in the final products.

One such strategy involves the radical cascade reaction of phosphine oxides with 2-aryloxy phenylacetylenes promoted by an initiator like potassium persulfate (K2S2O8). rsc.org This reaction proceeds under mild, transition-metal-free conditions to produce diphosphonyl xanthene derivatives. rsc.org Another metal-free approach is the visible-light-induced C-P cross-coupling of heteroaryl chlorides with secondary phosphine oxides. rsc.org This method can be performed without a transition metal or a photoredox catalyst and has been used to synthesize a range of P-chiral heteroaryl phosphine oxides with high enantiomeric excess. rsc.org The reaction conditions are often tolerant of various functional groups, including trifluoromethyl groups on the heteroaryl chloride. rsc.org

The applicability of these metal-free arylation methods to trifluoromethylated analogues like this compound is promising. The synthesis of electron-deficient secondary phosphine oxides, such as bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, demonstrates that highly fluorinated aryl groups can be incorporated into phosphine oxide structures. illinois.edu Furthermore, metal-free photoredox catalysis has been successfully employed for the defluorinative arylation of trifluoromethyl alkenes. nih.gov This process involves the generation of aryl radicals that react with the trifluoromethyl-containing substrate, suggesting that radical-based, metal-free C-P bond forming reactions could be compatible with trifluoromethylated phosphine oxides. nih.gov The development of metal-free reductions of phosphine oxides using reagents like polymethylhydrosiloxane (B1170920) (PMHS) further expands the toolkit for manipulating these compounds without transition metals. mdpi.com

Elucidating Reactivity and Mechanistic Pathways of Dimethyl Trifluoromethyl Phosphine Oxide

Prototropic Tautomerism: Interconversion Between P(III) and P(V) Forms

The chemical behavior of secondary phosphine (B1218219) oxides, including dimethyl(trifluoromethyl)phosphine oxide, is significantly influenced by the existence of a prototropic tautomeric equilibrium. This equilibrium involves the interconversion between a tetracoordinated, pentavalent (P(V)) phosphine oxide form and a tricoordinated, trivalent (P(III)) phosphinous acid form. nih.govresearchgate.net The position of this equilibrium is crucial as it dictates the reactivity of the compound, with the P(V) form acting as a weak acid and the P(III) form possessing a lone pair of electrons, enabling it to act as a nucleophile or a ligand in transition metal catalysis. nih.govresearchgate.net

The tautomeric equilibrium between the P(V) oxide and P(III) hydroxy forms is a fundamental aspect of secondary phosphine oxide chemistry. nih.gov Both computational and experimental methods, such as NMR and IR spectroscopy, have been employed to investigate this phenomenon. nih.gov Quantum chemical calculations, including Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways and energy profiles of this interconversion. scispace.comresearchgate.net Studies have explored various mechanisms, including simple intramolecular proton transfer and more complex pathways involving dimers or solvent-assisted proton transfer with molecules like water or methanol. scispace.comresearchgate.net High-energy barriers associated with simple, uncatalyzed tautomerism suggest that this pathway is often kinetically unfavorable. scispace.comresearchgate.net Experimental studies, often on fluorinated derivatives, have allowed for spectroscopic detection of the P(III) form, confirming the existence of the equilibrium. nih.gov

The stability of the P(III) and P(V) tautomers is highly dependent on the nature of the substituents attached to the phosphorus atom. nih.gov A general principle is that electron-donating groups stabilize the pentavalent phosphine oxide form, while electron-withdrawing groups increase the stability and prevalence of the trivalent phosphinous acid form. nih.gov

In the case of this compound, the molecule contains both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl group, due to its powerful inductive effect, significantly stabilizes the P(III) tautomer. nih.govacs.org This is demonstrated by comparing it to related compounds:

Dimethylphosphine (B1204785) oxide : With two electron-donating methyl groups, the equilibrium lies heavily towards the P(V) form. nih.gov

Bis(trifluoromethyl)phosphine oxide : With two potent electron-withdrawing CF₃ groups, the equilibrium is substantially shifted towards the corresponding P(III) phosphinous acid form. nih.gov

Therefore, for this compound, a balance is struck, but the presence of the CF₃ group ensures a more significant population of the reactive P(III) tautomer at equilibrium compared to purely alkyl-substituted phosphine oxides.

| Compound | Substituents | Electronic Effect | Predominant Tautomer | Reference |

|---|---|---|---|---|

| Dimethylphosphine oxide | -CH₃, -CH₃ | Electron-donating | P(V) Oxide Form | nih.gov |

| This compound | -CH₃, -CF₃ | Mixed Donating/Withdrawing | Equilibrium with significant P(III) population | nih.gov |

| Bis(trifluoromethyl)phosphine oxide | -CF₃, -CF₃ | Strongly Electron-withdrawing | P(III) Phosphinous Acid Form | nih.gov |

The surrounding solvent medium can play a critical role in the tautomeric equilibrium and the kinetics of interconversion. Generally, more polar solvents tend to stabilize the more polar tautomeric form. nih.gov Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), have shown that solvation can influence the rate constants of the tautomeric processes. researchgate.net For many secondary phosphine oxides, the presence of solvent molecules, particularly those capable of hydrogen bonding like water or methanol, can facilitate proton transfer and significantly lower the activation energy barriers for interconversion compared to the gas phase. scispace.comresearchgate.net

However, the extent of solvent influence is also dependent on the substituents. For instance, computational studies on dimethylphosphine oxide show a significant solvent dependency on the stability of the P(V) product and the activation barriers for the P(III) → P(V) transformation. nih.gov In contrast, bis(trifluoromethyl)phosphine oxide exhibits minimal solvent dependency on its tautomeric equilibrium. nih.gov This suggests that for this compound, the solvent effect may be moderate, influenced by the competing electronic properties of its methyl and trifluoromethyl groups.

| Compound | Observation | Implication | Reference |

|---|---|---|---|

| Dimethylphosphine oxide | Stability in water is ~20 kJ/mol higher than in vacuum. | Significant solvent dependency on equilibrium and activation barriers. | nih.gov |

| Bis(trifluoromethyl)phosphine oxide | Stability difference between water and vacuum is low (~4.3 kJ/mol). | Tautomeric equilibrium does not depend significantly on the solvent. | nih.gov |

Nucleophilic and Electrophilic Reactivity Profiles

The P(III) phosphinous acid tautomer of this compound possesses a lone pair of electrons on the phosphorus atom, rendering it nucleophilic. nih.gov This nucleophilicity allows it to participate in a variety of reactions, most notably nucleophilic substitution and addition reactions. The mechanism of these reactions can be either concerted, proceeding through a single pentacoordinate transition state, or stepwise, involving a trigonal bipyramidal intermediate. sapub.org

A key example of this reactivity is the Michaelis-Arbuzov and Michaelis-Becker type reactions, where the phosphorus nucleophile attacks an alkyl halide. mdpi.comresearchgate.net In this context, the P(III) form of this compound can react with electrophiles such as alkyl or aryl halides to form new P-C bonds, yielding tertiary phosphine oxides. researchgate.netorganic-chemistry.org The efficiency of these reactions is often enhanced by the presence of a base to deprotonate the phosphinous acid, further increasing its nucleophilicity.

The phosphorus-oxygen double bond (P=O) in the P(V) tautomer is exceptionally strong and thermodynamically stable, making its direct reduction challenging. researchgate.netsci-hub.box To facilitate the reduction of phosphine oxides back to phosphines, the P=O bond must first be activated. This is achieved by treating the phosphine oxide with an electrophile that coordinates to the phosphoryl oxygen. researchgate.netsci-hub.box

This electrophilic activation weakens the P=O bond, increases the electrophilicity of the phosphorus atom, and makes it susceptible to attack by a reducing agent. researchgate.netsci-hub.box Common strategies for activation include:

Reaction with Anhydrides : Anhydrides can react with the P=O group, leading to an activated intermediate that is then readily reduced by agents like sodium hydride (NaH). researchgate.net

Lewis Acid Coordination : Strong Lewis acids can coordinate to the oxygen atom, polarizing the P=O bond and preparing it for reductive cleavage. sci-hub.box

This two-step sequence of electrophilic activation followed by reduction is a highly effective and chemoselective method for recycling phosphine oxides, a process of significant value in synthetic chemistry. researchgate.netsci-hub.box

Oxidative Ortho-Alkylation by C-H Bond Cleavage

The phosphine oxide group can serve as an effective directing group in transition metal-catalyzed C-H activation, facilitating the functionalization of otherwise inert C-H bonds. While specific studies on this compound are not extensively detailed in the reviewed literature, the mechanism can be inferred from related transformations involving arylphosphine oxides. Rhodium catalysis is a prominent method for such reactions. rsc.org

The generally accepted mechanism for rhodium-catalyzed ortho-alkylation of an arylphosphine oxide involves several key steps. Initially, the phosphine oxide's oxygen atom coordinates to the rhodium(I) catalyst. This is followed by an ortho-C-H activation step, which can proceed through a concerted metalation-deprotonation (CMD) pathway, forming a five-membered rhodacycle intermediate. nih.govuantwerpen.be Subsequently, the alkene substrate coordinates to the rhodium center and inserts into the Rh-C bond. The final step is a reductive elimination, which forms the C-C bond, releases the ortho-alkylated product, and regenerates the active rhodium(I) catalyst to complete the cycle. researchgate.net The presence of an oxidant is often required to facilitate the catalytic turnover. The trifluoromethyl group on the phosphorus atom in this compound would significantly influence the electronic properties of the directing group, potentially affecting the efficiency and regioselectivity of the C-H activation process.

Table 1: Proposed Mechanistic Steps in Rhodium-Catalyzed Oxidative Ortho-Alkylation

| Step | Description | Intermediate |

|---|---|---|

| 1 | Coordination | The phosphine oxide coordinates to the Rh(I) catalyst. |

| 2 | C-H Activation | Concerted metalation-deprotonation (CMD) at the ortho-position forms a rhodacycle. |

| 3 | Alkene Insertion | The alkene coordinates and inserts into the Rh-C bond. |

| 4 | Reductive Elimination | The C-C bond is formed, releasing the product. |

Radical Processes and Single-Electron Transfer (SET) Mechanisms

The unique electronic nature of this compound makes it amenable to participation in radical reactions, either through the generation of a trifluoromethyl radical or by engaging the phosphorus center in single-electron transfer (SET) processes.

Nucleophilic phosphine catalysis is a powerful tool for the functionalization of electron-deficient alkenes. nih.gov The general mechanism commences with the nucleophilic addition of a tertiary phosphine to the β-carbon of an activated alkene, generating a zwitterionic phosphonium (B103445) enolate intermediate. This intermediate can then react with various electrophiles.

In the context of bifunctionalization, this zwitterionic intermediate is key. While direct examples involving this compound are scarce, a plausible pathway can be proposed. After the initial phosphine addition, the enolate could be trapped by one electrophile, and a subsequent reaction at the α-carbon with another electrophile would lead to bifunctionalization. Alternatively, the reaction could follow a hydrophosphination pathway where the P-H bond of a secondary phosphine oxide adds across the double bond. Metal-catalyzed hydrophosphination often proceeds via nucleophilic attack of a metal phosphido intermediate on the unsaturated substrate. researchgate.net The strong electron-withdrawing nature of the CF₃ group would enhance the electrophilicity of the alkene, making it more susceptible to nucleophilic attack by the phosphine catalyst.

Visible-light photoredox catalysis offers a mild and efficient method for generating radicals and initiating cascade reactions. nih.gov Trifluoromethylated heterocycles are of significant interest, and photo-induced radical cyclizations are a prime strategy for their synthesis. nih.gov A common approach involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as Umemoto's reagent, via a photo-induced single-electron-transfer (SET) process. nih.gov

A plausible mechanism for a reaction involving a substrate amenable to cyclization would begin with the photo-induced generation of the •CF₃ radical. This highly reactive radical would then add to a terminal alkene on the substrate, creating a new carbon-centered radical. This new radical intermediate can then be trapped intramolecularly by another functional group, such as an indole or another alkene, to forge a new ring system. nih.gov The resulting cyclic radical can then be oxidized to a cation and deprotonated to yield the final product, completing the cascade. nih.gov Alternatively, phosphinoyl radicals can be generated from secondary phosphine oxides under photo-induced conditions and participate in similar cascade reactions, leading to phosphorylated heterocyclic products. rsc.orgrsc.org

Table 2: Key Steps in Photo-Induced Radical Cascade Cyclization

| Step | Description |

|---|---|

| 1. Initiation | Homolysis of a CF₃ source (e.g., Umemoto's reagent) under visible light to generate a trifluoromethyl radical (•CF₃). |

| 2. Radical Addition | The •CF₃ radical adds to an alkene moiety in the substrate. |

| 3. Intramolecular Cyclization | The newly formed radical attacks an internal π-system (e.g., indole, alkene), forming a cyclic intermediate. |

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions are fundamental transformations for constructing cyclic molecules. The phosphorus center in this compound and its derivatives can play a crucial role in facilitating such reactions.

Phosphine-catalyzed [3+2] cycloaddition reactions are a well-established method for synthesizing five-membered rings. nih.gov The reaction typically involves an allenoate as the three-carbon synthon and an electron-deficient alkene or alkyne as the two-carbon component. The mechanism is initiated by the nucleophilic attack of the phosphine catalyst on the central carbon of the allenoate, which generates a zwitterionic 1,3-dipole intermediate. unimi.it This dipole then undergoes a stepwise cycloaddition with the dipolarophile (the alkene or alkyne). nih.gov The process concludes with a proton transfer and elimination of the phosphine catalyst to afford the cyclopentene product and regenerate the catalyst. nih.govpku.edu.cn The use of chiral phosphine catalysts can render this transformation enantioselective, providing access to optically active carbocycles and heterocycles. acs.org

The regio- and stereoselectivity of phosphine-catalyzed [3+2] cycloadditions are critical aspects of their synthetic utility. The regioselectivity is determined during the initial C-C bond formation between the 1,3-dipole and the dipolarophile. According to Frontier Molecular Orbital (FMO) theory, the preferred pathway involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkene. pku.edu.cn The reaction typically favors the isomer resulting from the attack of the carbon atom with the largest HOMO coefficient in the dipole (the α-carbon) onto the carbon atom with the largest LUMO coefficient in the alkene. pku.edu.cn This generally leads to the formation of a single major regioisomer. The stereoselectivity of the reaction is often controlled by the geometry of the transition state, with steric and electronic factors dictating the facial selectivity of the cycloaddition. In some cases, the regioselectivity can be influenced by the solvent, highlighting the complexity of the potential energy surface. chemrxiv.org

Table 3: Factors Influencing Regio- and Stereoselectivity in [3+2] Cycloadditions

| Factor | Influence on Selectivity |

|---|---|

| FMO Coefficients | Primarily determines regioselectivity by favoring the pathway with the best HOMO-LUMO overlap. pku.edu.cn |

| Steric Hindrance | Influences both regio- and stereoselectivity by disfavoring sterically congested transition states. |

| Catalyst Structure | In asymmetric catalysis, the chiral phosphine catalyst creates a chiral environment that dictates the stereochemical outcome. acs.org |

| Solvent | Can influence regioselectivity by stabilizing or destabilizing different transition states. chemrxiv.org |

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Dimethyl(trifluoromethyl)phosphine oxide, offering detailed insights into its molecular structure and dynamics. The presence of various NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ³¹P) allows for a multi-faceted analysis.

Application of ¹H, ¹³C, ¹⁹F, and ³¹P NMR for Structural Elucidation and Stereochemistry

A complete NMR analysis provides unambiguous confirmation of the compound's structure. While a full dataset for this compound is not extensively published, the expected spectral characteristics can be inferred from data on analogous compounds and general principles of NMR spectroscopy. acs.orgnih.gov

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the two methyl (CH₃) groups. This signal would appear as a doublet due to coupling with the phosphorus-31 nucleus.

¹³C NMR: In the carbon NMR spectrum, the methyl carbons would also exhibit coupling to the phosphorus center. The trifluoromethyl carbon would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms and an additional doublet splitting from the phosphorus atom. rsc.org

¹⁹F NMR: The fluorine-19 nucleus is highly sensitive, making ¹⁹F NMR a powerful tool. thermofisher.com The three equivalent fluorine atoms of the trifluoromethyl group would give rise to a single resonance signal, which would be split into a doublet by the phosphorus-31 nucleus. rsc.org The chemical shift is characteristic for a CF₃ group attached to a phosphine (B1218219) oxide moiety. nih.govresearchgate.net For example, the ¹⁹F NMR signal for bis(4-(trifluoromethyl)phenyl)phosphine oxide appears at -63.4 ppm. rsc.org

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. oxinst.com For this compound, the ³¹P spectrum would show a single resonance. This signal would be split into a quartet by the three fluorine atoms of the trifluoromethyl group and further split by the six protons of the two methyl groups, resulting in a complex multiplet. The chemical shift of the phosphorus atom provides information about its oxidation state and chemical environment. tamu.eduresearchgate.net For comparison, the ³¹P NMR chemical shift for trimethylphosphine (B1194731) oxide is approximately +36 ppm, and the introduction of the electron-withdrawing CF₃ group is expected to shift this value. researchgate.net

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Coupling Constants (J) |

|---|---|---|---|

| ¹H | 1.5 - 2.5 | Doublet | ²JPH |

| ¹³C (CH₃) | 15 - 25 | Doublet | ¹JPC |

| ¹³C (CF₃) | 120 - 130 | Quartet of Doublets | ¹JCF, ¹JPC |

| ¹⁹F | -60 to -80 | Doublet | ²JPF |

| ³¹P | +20 to +50 | Quartet of Multiplets | ²JPF, ²JPH |

Dynamic NMR Studies for Mechanistic Investigations

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the same timescale as the NMR experiment. researchgate.net For phosphine oxides, DNMR can be employed to investigate phenomena such as hindered rotation around P-C bonds or intermolecular exchange processes. nih.gov By analyzing changes in the NMR lineshape at different temperatures, researchers can determine the energy barriers and rates of these dynamic processes. researchgate.net While specific DNMR studies on this compound are not prominent in the literature, this technique remains a valuable tool for probing the mechanistic details of related organophosphorus compounds. rug.nlrsc.org

Mass Spectrometry Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₃H₆F₃OP), the exact mass can be calculated. HRMS analysis would involve detecting the protonated molecule [M+H]⁺ or other adducts and comparing the measured mass-to-charge ratio (m/z) with the theoretical value to confirm the molecular formula. rsc.orgresearchgate.net

| Formula | Species | Calculated m/z | Typical Experimental Observation |

|---|---|---|---|

| C₃H₆F₃OP | [M+H]⁺ | 163.0135 | Measured m/z within ± 0.003 of calculated value |

| C₃H₆F₃OP | [M+Na]⁺ | 185.0054 | Measured m/z within ± 0.003 of calculated value |

LC-MS and GC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. These methods are routinely used to monitor the progress of reactions that synthesize or modify this compound. researchgate.net By taking small aliquots from a reaction mixture over time, one can track the consumption of reactants and the formation of products. Furthermore, these techniques are essential for assessing the purity of the final compound, capable of detecting and identifying even trace-level impurities. sielc.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. rsc.org While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, provides valuable insights. researchgate.net

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools to investigate the intricacies of molecular structure, reactivity, and electronic properties. For this compound, these methods allow for a detailed exploration of its behavior at the atomic level, offering insights that complement and guide experimental work.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying organophosphorus compounds.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the elucidation of reaction pathways. A key reaction for phosphine oxides is their reduction to the corresponding phosphines. While a specific DFT study on the reduction of this compound is not available, extensive DFT calculations on the reduction of similar phosphine oxides, such as triphenylphosphine (B44618) oxide and trimethylphosphine oxide, provide valuable mechanistic insights. nih.govuq.edu.au

For instance, the reduction of phosphine oxides using silanes has been shown through DFT to proceed via a hydride transfer mechanism. uq.edu.au The reaction initiates with the formation of a transition state where the hydride is shared between the silicon of the silane (B1218182) and the phosphorus atom of the phosphine oxide. uq.edu.au This is followed by the formation of a phosphorane intermediate, which then undergoes further transformation to yield the phosphine. uq.edu.au The activation barriers for these steps can be calculated to determine the rate-determining step.

A representative reaction mechanism, the dearylation of triarylphosphine oxides using a sodium hydride-iodide composite, has been investigated using DFT at the ωB97X-D/6-31+G* level of theory. ntu.edu.sg The calculations revealed a pathway involving the nucleophilic attack of the hydride on the phosphorus center, leading to the elimination of a phenyl group. ntu.edu.sg

Table 1: Representative Calculated Activation Energies for Phosphine Oxide Reactions

| Reaction Step | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Hydride Transfer | Trimethylphosphine oxide | M06-2X/6-311+G(d,p) | 30.6 | uq.edu.au |

| Pseudorotation | Trimethylphosphine oxide Intermediate | M06-2X/6-311+G(d,p) | 23.6 | uq.edu.au |

| Extrusion | Trimethylphosphine oxide Intermediate | M06-2X/6-311+G(d,p) | 20.7 | uq.edu.au |

| Aryl-CF₃ Bond Formation | (dtbpy)Pd(p-FC₆H₄)(CF₃)(F)(OTf) | DFT | 29.1 (ΔH‡) | nih.gov |

It is important to note that the presence of both electron-donating methyl groups and the strongly electron-withdrawing trifluoromethyl group in this compound would significantly influence the energetics of its reactions compared to trimethylphosphine oxide or triphenylphosphine oxide. The CF₃ group would make the phosphorus atom more electrophilic, potentially lowering the barrier for nucleophilic attack, while the methyl groups would have an opposing effect.

DFT calculations provide a detailed picture of the electronic structure, the nature of chemical bonds, and the distribution of molecular orbitals (MOs). For phosphine oxides, the nature of the P=O bond is a subject of particular interest. Computational analyses, contrary to older theories involving d-orbital participation, describe the P=O bond as a highly polar, dative bond, more accurately represented as P⁺-O⁻. wikipedia.org

The electronic structure of this compound is expected to be significantly influenced by its mixed substituents. The methyl groups are electron-donating, while the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This will create a highly polarized molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In phosphine oxides, the HOMO is often associated with the lone pairs on the oxygen atom, while the LUMO is typically a σ* orbital associated with the P-C or P=O bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 2: Representative Calculated Geometric and Electronic Parameters for Related Phosphine Oxides

| Parameter | Model Compound | Computational Method | Calculated Value | Reference |

| P=O Bond Length | Trimethylphosphine oxide | MP2/cc-pVTZ | 1.486 Å | osti.gov |

| P-C Bond Length | Trimethylphosphine oxide | MP2/cc-pVTZ | 1.814 Å | osti.gov |

| O=P-C Bond Angle | Trimethylphosphine oxide | MP2/cc-pVTZ | 113.8° | osti.gov |

| C-P-C Bond Angle | Trimethylphosphine oxide | MP2/cc-pVTZ | 104.7° | osti.gov |

| P=O Bond Length | Trimethylphosphine oxide dihydrate | X-ray | 1.5067(7) Å | nih.gov |

| P-C Bond Length | Trimethylphosphine oxide dihydrate | X-ray | 1.7805(12) Å | nih.gov |

| HOMO Energy | Generic Organic Molecules | B3LYP/6-31G | Varied | figshare.com |

| LUMO Energy | Generic Organic Molecules | B3LYP/6-31G | Varied | figshare.com |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions. For a molecule like this compound, NBO analysis would likely show a significant positive charge on the phosphorus atom and a negative charge on the oxygen atom, confirming the high polarity of the P=O bond. The analysis would also quantify the electron-withdrawing effect of the CF₃ group and the electron-donating effect of the CH₃ groups.

Phosphine oxides can act as ligands in catalytic systems, and DFT is a powerful tool for predicting their catalytic activity and the selectivity of the reactions they mediate. researchgate.netbohrium.com The electronic and steric properties of the phosphine oxide ligand, which are influenced by its substituents, are key determinants of the catalyst's performance.

The combination of electron-donating methyl groups and the electron-withdrawing trifluoromethyl group in this compound would give it unique properties as a ligand. The strong electron-withdrawing nature of the CF₃ group would decrease the basicity of the phosphoryl oxygen, which could in turn influence the electronic properties of a coordinated metal center. bohrium.com

DFT can be used to model the entire catalytic cycle, calculating the energies of intermediates and transition states to predict the most favorable reaction pathway and the enantioselectivity of the reaction. For example, in the Pd/Xiao-Phos-catalyzed asymmetric arylation of secondary phosphine oxides, DFT computations have been used to elucidate the tautomerization mechanism and identify the enantioselectivity-determining step. researchgate.net While no such study exists for this compound, the principles are directly applicable.

Quantum Chemical Computations for Energy Landscapes and Kinetic Parameters

Quantum chemical computations, including high-level ab initio methods and DFT, are essential for constructing detailed energy landscapes and determining key kinetic parameters for chemical reactions. These calculations provide a quantitative understanding of reaction rates and equilibria.

The energy landscape of a reaction involving this compound would be a complex surface with various minima corresponding to stable intermediates and maxima corresponding to transition states. By mapping this landscape, chemists can predict the most likely reaction pathways and identify potential side reactions.

Kinetic parameters such as activation energies (Ea) and rate constants (k) can be derived from the computed energy profiles using transition state theory. For instance, the CBS-QB3 composite method, a high-accuracy quantum chemical calculation, has been used to determine standard gas-phase thermodynamic data for a large number of organophosphorus compounds, including those containing fluorine. nih.govresearchgate.net These data are crucial for understanding the thermal stability and decomposition pathways of these molecules. nih.gov

Functionalization and Derivatization Strategies for Dimethyl Trifluoromethyl Phosphine Oxide Scaffolds

Incorporation into Complex Heterocyclic Systems

The integration of the dimethyl(trifluoromethyl)phosphine oxide moiety into heterocyclic rings is a key strategy for developing novel compounds with potential biological activity. This is often achieved by using a reactive precursor, such as a vinyl or aminophenyl derivative of the phosphine (B1218219) oxide, in cycloaddition or condensation reactions.

The construction of pyrazole (B372694) and pyrazoline rings bearing a phosphine oxide group can be effectively achieved through 1,3-dipolar cycloaddition reactions. rsc.orgsci-hub.se This synthetic approach typically involves the reaction of an activated alkene or alkyne, such as a vinylphosphine oxide, with a diazo compound. rsc.orgsci-hub.se

A general strategy involves the reaction of a vinylphosphine oxide with a diazoalkane. rsc.org The 1,3-dipolar cycloaddition of the diazo compound to the electron-deficient double bond of the vinylphosphine oxide leads to the formation of a pyrazoline ring. Subsequent oxidation or elimination can yield the aromatic pyrazole ring. For instance, 5-aryl-substituted pyrazol-3-ylphosphonates have been synthesized from 1-formamidovinylphosphonates and aryldiazomethanes under basic conditions, which promote the cycloaddition and subsequent spontaneous elimination of formamide (B127407) to form the pyrazole ring in one pot. rsc.org This methodology is adaptable for the synthesis of pyrazoles containing the this compound group by starting with the corresponding dimethyl(vinyl)phosphine oxide or a related activated precursor. The regioselectivity of the cycloaddition is a key consideration in these syntheses. organic-chemistry.org

Table 1: Representative Pyrazole Derivatives Synthesized via Cycloaddition This table is illustrative of the types of compounds accessible through the described methodologies.

| Precursor 1 | Precursor 2 | Resulting Heterocycle Core | Reference |

|---|---|---|---|

| Vinylphosphine Oxide | Diazoalkane | Pyrazoline-Phosphine Oxide | rsc.orgsci-hub.se |

| Vinylphosphine Oxide | Hydrazine | Pyrazoline-Phosphine Oxide | organic-chemistry.org |

| Alkynylphosphine Oxide | Diazoalkane | Pyrazole-Phosphine Oxide | researchgate.net |

A practical approach for creating hybrid molecules containing both isoxazoline (B3343090) and dimethylphosphine (B1204785) oxide moieties involves the [3+2]-cycloaddition of nitrile oxides with dimethyl(vinyl)phosphine oxide. nbuv.gov.ua In this method, nitrile oxides are generated in situ from corresponding halogenoximes through a base-promoted reaction. These reactive nitrile oxides then undergo a 1,3-dipolar cycloaddition with dimethyl(vinyl)phosphine oxide. nbuv.gov.ua

The reaction has been found to be highly regioselective, exclusively yielding the 5-(dimethylphosphinoyl)isoxazoline derivatives. nbuv.gov.ua This selectivity is confirmed by NMR spectroscopy, where the carbon atom at position 5 of the isoxazoline ring shows a large ipso-coupling constant of approximately 81 Hz with the phosphorus atom. nbuv.gov.ua This method allows for the synthesis of a library of isoxazoline-phosphine oxide hybrids by varying the substituent on the nitrile oxide precursor. The resulting compounds are generally stable and can be isolated in moderate yields after chromatographic purification. nbuv.gov.ua

Table 2: Synthesis of 3-Substituted 5-(Dimethylphosphinoyl)isoxazolines Data sourced from Fedyk, A. V., & Chalyk, B. A. (2023). nbuv.gov.ua

| Entry | 3-Substituent on Isoxazoline Ring | Yield (%) |

|---|---|---|

| 1 | Boc-L-Ala | 41 |

| 2 | Boc-L-Val | 53 |

| 3 | Boc-L-Leu | 55 |

| 4 | Boc-L-Ile | 49 |

| 5 | Boc-L-Phe | 58 |

| 6 | Boc-L-Phg | 51 |

| 7 | Boc-L-t-Leu | 45 |

| 8 | N-Boc-piperidine-4-yl | 47 |

| 9 | Ethoxycarbonyl | 65 |

| 10 | 4-Fluorophenyl | 61 |

| 11 | 2,6-Dichlorophenyl | 54 |

The synthesis of complex indenoquinoline frameworks bearing a phosphine oxide group can be accomplished using a Povarov-type [4+2]-cycloaddition reaction. mdpi.comnih.gov This multicomponent reaction typically involves an aniline (B41778) derivative, an aldehyde, and an alkene (in this case, indene). mdpi.com To incorporate the desired phosphine oxide, a key starting material is an aminophenylphosphine oxide, such as (4-aminophenyl)dimethylphosphine oxide. A synthetic route to a related precursor, (2-aminophenyl)dimethylphosphine oxide, has been developed involving a palladium-catalyzed coupling of 2-iodoaniline (B362364) with dimethylphosphine hydrogen. google.com

The general Povarov reaction sequence proceeds as follows:

Imine Formation: The aminophenylphosphine oxide is condensed with an aromatic aldehyde to form the corresponding phosphine oxide-substituted aldimine in situ. mdpi.com

Cycloaddition: In the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O), the aldimine reacts with indene (B144670) in a [4+2]-cycloaddition. mdpi.comnih.gov This step forms the tetrahydro-indeno[2,1-c]quinoline ring system in a regio- and stereoselective manner. mdpi.com

Aromatization/Oxidation: The resulting tetracyclic structure can be subsequently aromatized to the fully conjugated indeno[2,1-c]quinoline system. mdpi.com Further oxidation can also be performed to introduce a carbonyl group, yielding indeno[2,1-c]quinolin-7-one phosphine oxides. mdpi.comresearchgate.net

This strategy has been successfully used to prepare various diphenylphosphine (B32561) oxide derivatives of indenoquinoline, and the methodology is applicable for the synthesis of derivatives with this compound substituents, provided the corresponding aminophenyl precursor is used. mdpi.comau.dk

A robust and efficient method for preparing phosphine-containing quinazolinones involves the coupling of N-acetylanthranilic acid with a suitable phosphinoaniline. acs.orgnih.gov This approach has been used to synthesize a range of atropisomeric quinazolinone phosphine ligands. acs.orgmit.edu

The synthetic pathway to incorporate a this compound scaffold would involve these key transformations:

Precursor Synthesis: An appropriately substituted aminophenyl this compound would be required as the starting precursor. This can be synthesized via methods such as the palladium-catalyzed phosphinylation of a haloaniline. google.com

Reduction to Phosphine: The phosphine oxide moiety is reduced to the corresponding phosphine. This reduction is a critical step to enable the subsequent coupling reaction.

Condensation and Cyclization: The resulting phosphinoaniline is then coupled with N-acetylanthranilic acid. acs.orgnih.gov The reaction is typically promoted by a coupling agent like benzenesulfonyl chloride in pyridine, which facilitates the condensation and subsequent cyclization to form the 2-methyl-4(3H)-quinazolinone ring structure. acs.org

This synthetic route provides a direct method to fuse the phosphine scaffold with the quinazolinone heterocycle, creating ligands and compounds with potential applications in catalysis and medicinal chemistry. acs.orgmit.edu

Conjugation with Advanced Materials and Biofunctional Frameworks

Beyond heterocyclic synthesis, the this compound scaffold can be integrated into larger systems designed for molecular recognition or materials science applications. Phosphine-borane adducts represent a particularly promising class of such derivatives.

Phosphine-boranes have emerged as versatile frameworks for the development of biofunctional molecules. nih.gov The P-B substructure can be considered an isostere of an alkane, possessing a stable tetrahedral sp³-sp³ character, which makes it a useful building block in drug design. nih.gov

Recently, a series of B-(trifluoromethyl)phenyl phosphine-borane derivatives were designed and synthesized as novel progesterone (B1679170) receptor (PR) antagonists. nih.gov The design strategy leveraged the structural diversity of phosphines to optimize the hydrophobic motifs crucial for receptor binding. nih.gov The introduction of a trifluoromethyl group onto the B-phenyl moiety was a key design element to modulate the compound's hydrophobicity and electronic properties. nih.gov

The synthesis involved the reaction of various secondary or tertiary phosphines with a (trifluoromethyl)phenylborane precursor. nih.gov A study of these derivatives revealed that the P-H group in the phosphine-borane is almost nonpolar and that the compounds exhibit predictable lipophilicity (LogP) values. nih.gov Among the synthesized compounds, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane was identified as the most potent PR antagonist, with an IC₅₀ value of 0.54 μM. nih.gov Docking simulations indicated that the tricyclopropylphosphine (B8648776) moiety plays a critical role in the ligand-receptor interactions. nih.gov These findings underscore the potential of phosphine-boranes as adaptable structural options in drug discovery for creating next-generation receptor modulators. nih.gov

Table 3: Progesterone Receptor (PR) Antagonistic Activity of B-(4-trifluoromethyl)phenyl Phosphine-Borane Derivatives Data sourced from Yamashita, H., et al. (2024). nih.gov

| Phosphine Moiety (R₃P) | IC₅₀ (μM) |

|---|---|

| Tricyclopropylphosphine | 0.54 |

| Dicyclohexylphosphine | 1.1 |

| Di-tert-butylphosphine | 1.9 |

| Di(1-adamantyl)phosphine | 2.5 |

| Dicyclopentylphosphine | 2.9 |

| Diisopropylphosphine | 5.0 |

| Diphenylphosphine | >10 |

Integration into Polymeric Materials (e.g., Poly(arylene ether phosphine oxide)s)

The incorporation of the this compound moiety into polymer backbones is a strategy to enhance thermal stability, flame retardancy, and solubility of high-performance polymers such as poly(arylene ether)s. While direct polymerization of this compound is not common, its structural features can be integrated by designing suitable monomers.

One approach involves the synthesis of aromatic diamine or diol monomers bearing both the trifluoromethyl (–CF3) and phosphine oxide (P=O) groups. For instance, a diamine monomer, 2,5-bis[(4-amino-2-trifluoromethylphenoxy)phenyl]diphenyl-phosphine oxide (BATFDPO), has been used to prepare a series of aromatic polyimides. These polymers exhibit excellent thermal stability and solubility in organic solvents. bohrium.com The presence of the bulky phosphine oxide group and the trifluoromethyl groups disrupts polymer chain packing, leading to enhanced solubility.

Another strategy is the preparation of fluorinated poly(arylene ether phosphine oxide)s. This can be achieved through the nucleophilic aromatic substitution polymerization of dihydroxy phosphine oxide monomers with perfluorinated aromatic compounds like decafluorobiphenyl. researchgate.net The resulting polymers demonstrate high glass transition temperatures, ranging from 185 to 235 °C, and possess good thermal stability. researchgate.net

The general approach for synthesizing these polymers involves a polycondensation reaction. For example, a bisphenol monomer containing the phosphine oxide and trifluoromethyl groups can be reacted with an activated dihalide, such as 4,4'-difluorobenzophenone, in a polar aprotic solvent in the presence of a weak base like potassium carbonate.

The properties of these polymers are significantly influenced by the presence of the this compound-like moieties. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the oxidative stability and flame retardancy of the polymer. The polar phosphine oxide group contributes to improved adhesion and can also enhance flame retardant properties through a condensed-phase mechanism.

Below is a table summarizing the properties of representative polyimides containing both trifluoromethyl and phosphine oxide groups, based on data for similar polymer structures.

| Polymer ID | Dianhydride Used | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |

| PI-IIa | PMDA | 0.65 | 315 | 530 |

| PI-IIb | ODPA | 0.72 | 280 | 545 |

| PI-IIc | BTDA | 0.68 | 295 | 538 |

| PI-IId | 6FDA | 0.81 | 305 | 550 |

Stereoselective Derivatization of Phosphine Oxide Derivatives

The synthesis of P-chiral phosphine oxides is of significant interest due to their application as ligands in asymmetric catalysis and as chiral building blocks. While direct stereoselective derivatization of this compound is not extensively documented, methods developed for other phosphine oxides can be applied to achieve stereocontrol at the phosphorus center.

A key precursor for the stereoselective synthesis of trifluoromethyl-containing P-chiral phosphine oxides is a secondary phosphine oxide, such as (phenyl)(trifluoromethyl)phosphine oxide. This compound can undergo a variety of stereoselective reactions.

One common strategy involves the use of chiral auxiliaries. For example, a racemic secondary phosphine oxide can be reacted with a chiral alcohol to form diastereomeric phosphinates, which can then be separated by chromatography or crystallization. Subsequent nucleophilic substitution at the phosphorus center with an organometallic reagent proceeds with inversion of configuration, yielding an enantiomerically enriched tertiary phosphine oxide.

Kinetic resolution is another powerful technique. In this approach, one enantiomer of a racemic secondary phosphine oxide reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. For example, visible-light-induced C-P bond formation has been used for the synthesis of P-chiral heteroaryl phosphine oxides with excellent enantioselectivity (97–99% ee). nih.gov

The addition of secondary phosphine oxides to aldehydes and other electrophiles can also be rendered stereoselective. For instance, the reaction of (S)-(2-methylphenyl)phenylphosphine oxide with benzaldehyde (B42025) has been shown to be highly diastereoselective, with a diastereomeric ratio of 97.5:2.5. nih.gov

The table below summarizes some of the methods used for the stereoselective synthesis of P-chiral phosphine oxides that could be applicable to trifluoromethyl-containing analogues.

| Method | Description | Typical Reagents/Catalysts | Stereoselectivity (ee or dr) |

| Chiral Auxiliary | Formation and separation of diastereomers, followed by stereospecific substitution. | Chiral alcohols (e.g., (-)-menthol), organometallic reagents (e.g., Grignard reagents). | High (often >98% ee after separation and substitution). |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts preferentially. | Chiral catalysts (e.g., chiral palladium complexes), chiral reagents. | Can be high, depending on the selectivity factor. |

| Asymmetric Desymmetrization | A prochiral phosphine oxide is converted into a chiral product. | Chiral catalysts (e.g., bifunctional iminophosphorane (BIMP) catalysts). | High (up to 99% ee). researchgate.net |

| Visible-Light-Induced C-P Coupling | Direct coupling of a chiral secondary phosphine oxide with a heteroaryl chloride. | Blue LED irradiation, often without a metal catalyst. | Excellent (97–99% ee). nih.gov |

| Stereoselective Addition | Diastereoselective addition to aldehydes. | Base (e.g., NaOH). | High (e.g., 97.5:2.5 dr). nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Advancements in Dimethyl(trifluoromethyl)phosphine Oxide Research

Research into this compound and its chemical precursors has led to a foundational understanding of its synthesis, structure, and reactivity. Key academic advancements have been centered on the development of synthetic methodologies for trifluoromethylated organophosphorus compounds. Historically, the synthesis of related compounds like tris(trifluoromethyl)phosphine (B1596662) involved methods such as the reaction of triphenyl phosphite (B83602) with trifluoromethyltrimethylsilane. nih.gov The subsequent oxidation of the corresponding phosphine (B1218219), a common route to phosphine oxides, provides a viable pathway to this compound.

Emerging Trends and Unexplored Reactivity in Fluoro-Organophosphorus Chemistry

The field of fluoro-organophosphorus chemistry is witnessing a surge in interest, driven by the unique properties that fluorine imparts to organic molecules. An emerging trend is the exploration of novel reactivity patterns of the carbon-phosphorus and phosphorus-fluorine bonds. For instance, trifluoromethylated phosphoranides have been shown to be thermally unstable and highly reactive, with a tendency to decompose through the liberation of difluorocarbene. nih.gov This suggests that the P-CF3 moiety in this compound could be a precursor for generating reactive intermediates under specific conditions.

Furthermore, the reactivity of the phosphoryl group in the presence of strong electron-withdrawing substituents is an area ripe for investigation. The reduced electron density at the phosphorus atom could lead to novel transformations and coordination chemistry. The potential for this compound to act as a precursor for other valuable fluoro-organophosphorus building blocks remains a largely unexplored frontier.

Opportunities for Novel Catalytic System Development

Phosphine oxides are increasingly recognized for their role in catalysis, not just as byproducts but as crucial ligands or pre-catalysts. bohrium.comresearchgate.net The nature of the substituents on the phosphorus atom dictates the electronic properties of the phosphoryl oxygen, which in turn influences the catalytic activity of metal complexes. bohrium.comresearchgate.net The strongly electron-withdrawing trifluoromethyl group in this compound is expected to decrease the basicity of the phosphoryl oxygen. This property can be harnessed in the design of novel catalytic systems.

For example, in Lewis acid catalysis, a less basic phosphoryl oxygen could lead to a more Lewis acidic metal center upon coordination, potentially enhancing catalytic activity in a variety of organic transformations. Furthermore, the corresponding phosphine, dimethyl(trifluoromethyl)phosphine, is known to be a versatile ligand in transition metal chemistry, forming stable complexes with metals like platinum, palladium, and nickel. vulcanchem.com The controlled in-situ reduction of this compound could provide a convenient entry into these catalytic systems, representing a "redox-driven" catalytic approach. epfl.ch

Advanced Computational Approaches in Predicting and Guiding Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for elucidating reaction mechanisms and predicting molecular properties. mdpi.com For a molecule like this compound, DFT calculations can provide invaluable insights into its structure, bonding, and reactivity.

Researchers can computationally model key properties such as the P=O bond strength, the charge distribution within the molecule, and the energy of its frontier molecular orbitals. This information can be used to predict its coordination behavior with different metal centers and to rationalize its reactivity in various chemical transformations. For instance, computational studies can help in understanding the kinetic and thermodynamic parameters of reactions involving the cleavage of the P-C or P=O bonds. As has been demonstrated for other phosphine oxides, computational modeling can facilitate the design of customized reaction conditions and predict the outcomes of unexplored reactions, thereby guiding experimental efforts. mdpi.com

Outlook on Expanding the Synthetic Utility of this compound

The synthetic utility of phosphine oxides has been significantly expanding, with notable applications in medicinal chemistry and materials science. enamine.net The incorporation of the dimethylphosphine (B1204785) oxide (DMPO) moiety has been shown to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. enamine.net Building on this, this compound can be envisioned as a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-known bioisostere and its introduction can enhance metabolic stability and binding affinity.

Furthermore, the unique combination of the polar phosphine oxide group and the lipophilic trifluoromethyl group could lead to materials with interesting properties, such as novel surfactants or flame retardants. The development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for unlocking its full potential in these applied areas. The exploration of its use in cross-coupling reactions and other carbon-phosphorus bond-forming reactions will likely be a fruitful area of future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl(trifluoromethyl)phosphine oxide, and how do reaction conditions influence yield?

- Methodology : The Michaelis-Arbuzov rearrangement is a common method for synthesizing tertiary phosphine oxides. For this compound, alkyl halides (e.g., trifluoromethyl iodide) can react with dimethylphosphinite under anhydrous conditions. Solvent choice (e.g., THF or toluene) and temperature (60–100°C) significantly impact reaction efficiency. Monitoring via <sup>31</sup>P NMR helps track intermediate formation .

- Data Consideration : Optimize stoichiometry (1:1.2 ratio of phosphinite to alkyl halide) and use inert atmospheres to prevent oxidation. Yields typically range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the electronic structure of this compound?

- Methodology : Combine X-ray crystallography for structural elucidation with DFT calculations to validate bonding parameters. <sup>19</sup>F and <sup>31</sup>P NMR are critical for assessing electronic effects: the trifluoromethyl group deshields phosphorus, shifting <sup>31</sup>P signals upfield (e.g., δ = 25–30 ppm) .

- Data Contradictions : Discrepancies between experimental (XRD) and computational (DFT) bond lengths may arise from crystal packing effects. Use hybrid functionals (e.g., B3LYP) with dispersion corrections for improved accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and oxygen. Monitor degradation via HPLC and mass spectrometry. Store in amber vials under argon at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does this compound participate in catalytic cycles, and what mechanistic insights exist?

- Methodology : Investigate its role as a ligand in transition-metal catalysis (e.g., Pd or Ni complexes). Use in situ IR spectroscopy to track coordination geometry and kinetic studies to determine turnover frequencies. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing metal centers in oxidation states critical for cross-coupling reactions .

- Data Gaps : Limited studies on lanthanide complexes; explore 4f-orbital interactions via X-ray absorption spectroscopy (XAS) as done for triphenylphosphine oxide analogues .

Q. What computational strategies can predict reaction pathways for this compound in novel transformations?